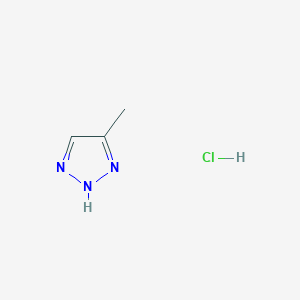

4-Methyl-1H-1,2,3-triazole hydrochloride

Description

Overview of 1,2,3-Triazole Heterocycles in Contemporary Chemical Science

The 1,2,3-triazole ring system, a five-membered heterocycle containing three adjacent nitrogen atoms and two carbon atoms, has established itself as a cornerstone in modern chemical science. itmedicalteam.pltandfonline.comwikipedia.org This aromatic scaffold is noted for its exceptional stability, being resistant to oxidation, reduction, and hydrolysis under both acidic and basic conditions. itmedicalteam.pl The unique electronic properties of the 1,2,3-triazole ring, including its large dipole moment and ability to participate in hydrogen bonding and π-stacking interactions, enhance its capacity to bind with various biological targets. itmedicalteam.pl

The surge in interest surrounding 1,2,3-triazoles is largely attributed to the advent of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.govwisdomlib.org The Huisgen 1,3-dipolar cycloaddition of azides and alkynes, particularly its copper(I)-catalyzed variant (CuAAC), represents the quintessential click reaction and provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This synthetic accessibility has positioned the 1,2,3-triazole moiety as a crucial linker and pharmacophore in diverse scientific fields. nih.gov

In medicinal chemistry, the 1,2,3-triazole core is a prominent feature in a wide array of biologically active compounds, demonstrating properties such as antimicrobial, anticancer, antiviral, and anti-inflammatory activities. tandfonline.comwisdomlib.orgnih.gov Its structural role is often that of a bioisostere for other chemical groups, such as amide bonds or imidazole (B134444) rings, offering improved metabolic stability and pharmacokinetic profiles. wikipedia.org Beyond pharmaceuticals, these heterocycles are integral to materials science, agrochemicals, and organocatalysis. tandfonline.comnih.gov

Table 1: Selected FDA-Approved Drugs Containing a 1,2,3-Triazole Moiety

| Drug Name | Therapeutic Class | Function of 1,2,3-Triazole |

|---|---|---|

| Tazobactam | β-lactamase inhibitor | Core structural component |

| Cefatrizine | Cephalosporin antibiotic | Part of the key scaffold |

Significance of 4-Methyl-1H-1,2,3-triazole Hydrochloride as a Key Scaffold and its Derivatives

Within the vast family of triazole compounds, this compound serves as a fundamental building block for the synthesis of more complex molecules. nih.govchemscene.com While not an end-product itself, its simple, well-defined structure provides a reliable and accessible starting point for chemical elaboration. The presence of a methyl group at the 4-position offers a specific substitution pattern that can be foundational in the design of targeted derivatives.

The hydrochloride salt form of the compound enhances its stability and solubility in certain solvents, facilitating its handling and use in subsequent chemical reactions. As a key scaffold, 4-Methyl-1H-1,2,3-triazole allows for further functionalization at the nitrogen positions of the triazole ring. This versatility is crucial in the construction of molecular libraries for drug discovery and materials science research. nih.govacs.org

The utility of this specific scaffold is underscored by the broader research into substituted triazoles. For instance, derivatives built upon the 1,2,3-triazole core have been extensively investigated as potential therapeutic agents. nih.govresearchgate.net The development of novel anticancer, antimicrobial, and antidiabetic agents often relies on the systematic modification of a central triazole ring, a process that frequently begins with simple precursors like 4-Methyl-1H-1,2,3-triazole. nih.gov Its role as a primary intermediate is therefore critical to the innovation pipeline in synthetic and medicinal chemistry.

Table 2: Physicochemical Properties of 4-Methyl-1H-1,2,3-triazole

| Property | Value |

|---|---|

| Molecular Formula | C3H5N3 |

| Molar Mass | 83.09 g/mol |

| IUPAC Name | 4-methyl-1H-1,2,3-triazole |

| CAS Number | 27808-16-8 |

Data sourced from PubChem. nih.gov

Historical Development of Synthetic and Methodological Advancements in Triazole Chemistry Relevant to this compound

The synthetic history of 1,2,3-triazoles is marked by significant methodological advancements that have transformed their accessibility. The foundational reaction for creating the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition, first described in the 1960s. itmedicalteam.plnih.gov This thermal reaction between an azide (B81097) and an alkyne typically requires elevated temperatures and produces a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its efficiency for specific applications. wikipedia.orgnih.gov

A paradigm shift occurred in the early 2000s with the independent discovery of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This reaction proceeds under mild conditions and exhibits remarkable regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. itmedicalteam.plnih.gov The synthesis of a compound like 4-methyl-1H-1,2,3-triazole, which is unsubstituted on the nitrogen, can be achieved using precursors that lead to a terminal N-H bond after cyclization. The CuAAC reaction has become the most widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles due to its reliability and adherence to the principles of "click chemistry." nih.gov

Further expanding the synthetic toolkit, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) was developed, which selectively produces the 1,5-disubstituted regioisomer. itmedicalteam.plnih.gov This complementary method allows chemists to access the alternative triazole isomer, which is often difficult to obtain through other means. The choice of catalyst—copper for the 1,4-isomer and ruthenium for the 1,5-isomer—provides precise control over the final product structure. itmedicalteam.pl Over the past two decades, numerous other catalytic systems and metal-free approaches have been reported, including methods using zinc, palladium, and organocatalysts, continuously refining the synthesis of this important heterocyclic scaffold. itmedicalteam.plnih.govacs.org

Table 3: Comparison of Key Synthetic Methodologies for 1,2,3-Triazoles

| Method | Catalyst | Regioselectivity | Typical Conditions |

|---|---|---|---|

| Huisgen Cycloaddition | None (Thermal) | Mixture of 1,4- and 1,5-isomers | High Temperature |

| CuAAC ("Click" Chemistry) | Copper(I) | 1,4-disubstituted | Room Temperature / Mild Heating |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H6ClN3 |

|---|---|

Molecular Weight |

119.55 g/mol |

IUPAC Name |

4-methyl-2H-triazole;hydrochloride |

InChI |

InChI=1S/C3H5N3.ClH/c1-3-2-4-6-5-3;/h2H,1H3,(H,4,5,6);1H |

InChI Key |

WECPRONIQGRXCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NNN=C1.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methyl 1h 1,2,3 Triazole Hydrochloride and Its Derivatives

Metal-Catalyzed Azide-Alkyne Cycloaddition (MAAC) Approaches

Metal-catalyzed azide-alkyne cycloaddition (MAAC) has emerged as a cornerstone of "click chemistry," providing a powerful and versatile tool for the construction of 1,2,3-triazole rings. organic-chemistry.org This approach is characterized by its high yields, mild reaction conditions, and exceptional regioselectivity, allowing for the specific synthesis of either 1,4- or 1,5-disubstituted triazoles by selecting the appropriate metal catalyst. acs.orgnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Regioselective 1,4-Substitution

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction, renowned for its exclusive formation of 1,4-disubstituted 1,2,3-triazoles. nih.gov In the context of synthesizing 4-methyl-1,2,3-triazole derivatives, this reaction involves the cycloaddition of an organic azide (B81097) with propyne (B1212725). The reaction is highly efficient, proceeding under mild conditions and tolerating a wide array of functional groups. organic-chemistry.org

The efficacy of the CuAAC reaction is heavily influenced by the catalytic system employed. While various copper(I) sources can be used, including CuI, CuBr, and in situ reduction of copper(II) salts with agents like sodium ascorbate, the design and selection of ligands are crucial for stabilizing the copper(I) catalytic species and accelerating the reaction. nih.govjenabioscience.com

Tris(triazolylmethyl)amine-based ligands are among the most effective in accelerating the CuAAC reaction. nih.gov The optimization of the ligand structure and the ligand-to-copper ratio is critical to prevent catalyst inhibition and ensure high reaction rates. nih.gov The choice of ligand can also be tailored to the specific solvent system to maximize catalytic activity. nih.gov

Table 1: Illustrative Ligand and Copper Source Optimization for CuAAC This table is a representative example based on general findings in CuAAC literature and does not represent a specific experimental dataset for the synthesis of 4-Methyl-1H-1,2,3-triazole hydrochloride.

| Entry | Copper Source (mol%) | Ligand (mol%) | Azide Substrate | Alkyne Substrate | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuSO₄·5H₂O (1) / NaAsc (5) | None | Benzyl Azide | Propyne | t-BuOH/H₂O | Moderate |

| 2 | CuI (1) | TBTA (1) | Benzyl Azide | Propyne | CH₂Cl₂ | High |

| 3 | Cu(MeCN)₄PF₆ (0.5) | THPTA (1) | Phenyl Azide | Propyne | H₂O | High |

TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine, BTTAA: 2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid, NaAsc: Sodium Ascorbate.

Table 2: Effect of Solvent System on the CuAAC of Benzyl Azide and Propyne This table is a representative example based on general findings in CuAAC literature and does not represent a specific experimental dataset for the synthesis of this compound.

| Entry | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI / DIPEA | THF | 25 | 24 | High |

| 2 | CuSO₄·5H₂O / NaAsc | H₂O/t-BuOH (1:1) | 25 | 12 | High |

| 3 | CuI / L-proline | Glycerol | 80 | 6 | Good |

DIPEA: N,N-Diisopropylethylamine.

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Regioselective 1,5-Substitution

In contrast to the CuAAC reaction, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. acs.org This complementary regioselectivity is a significant advantage, allowing for the synthesis of a different isomer of 4-methyl-1,2,3-triazole derivatives from the same starting materials (an organic azide and propyne). The RuAAC reaction is also notable for its ability to tolerate internal alkynes, further expanding its synthetic utility. acs.org

The mechanism of the RuAAC reaction is distinct from that of the CuAAC. It is proposed to proceed through an oxidative coupling pathway involving a six-membered ruthenacycle intermediate. organic-chemistry.org Density Functional Theory (DFT) calculations using propyne and methyl azide as model reactants have provided valuable insights into this mechanism. chalmers.se These studies have shown that the reaction begins with the coordination of the azide and alkyne to the ruthenium center, followed by the formation of the ruthenacycle. The subsequent reductive elimination from this intermediate is the rate-determining step and leads to the formation of the 1,5-disubstituted triazole product. organic-chemistry.org The calculations also highlight that the relative energies of different reactant orientations are small, yet the pathway leading to the 1,5-isomer is significantly favored. acs.org

While homogeneous ruthenium catalysts, such as [CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂ and Cp*RuCl(COD)), are highly effective for RuAAC, the development of heterogeneous catalysts is an area of active research. organic-chemistry.orgnih.gov Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, which aligns with the principles of green chemistry.

An example of a heterogeneous Ru(II) catalyst is a complex of tris(triphenylphosphine)ruthenium(II) dichloride anchored onto a solid support like SBA-15 silica (B1680970). These supported catalysts have demonstrated high efficiency and selectivity in promoting azide-alkyne cycloadditions.

Table 3: Comparison of Homogeneous and Heterogeneous RuAAC Catalysts This table is a representative example based on general findings in RuAAC literature and does not represent a specific experimental dataset for the synthesis of this compound.

| Entry | Catalyst | Azide Substrate | Alkyne Substrate | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CpRuCl(PPh₃)₂ | Phenyl Azide | Propyne | Toluene | 80 | High |

| 2 | [CpRuCl]₄ | Benzyl Azide | Propyne | DMF (Microwave) | 110 | High |

| 3 | Cp*RuCl(COD) | Ethyl 2-azidoacetate | Propyne | DCE | 25 | High |

Cp: Pentamethylcyclopentadienyl, COD: 1,5-Cyclooctadiene, DCE: 1,2-Dichloroethane, DMF: Dimethylformamide, SBA-15-Tz-Ru(II)TPP: A specific heterogeneous ruthenium catalyst.*

Metal-Free Cycloaddition Reactions

The drive to eliminate potentially toxic metal catalysts, particularly in biological applications, has led to the development of innovative metal-free cycloaddition strategies for the synthesis of 1,2,3-triazoles.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful bioorthogonal reaction, allowing the conjugation of molecules in biological systems without the need for a metal catalyst. nih.govmagtech.com.cn The reaction's driving force is the high ring strain of a cyclic alkyne, such as a cyclooctyne, which significantly lowers the activation energy of the cycloaddition with an azide. magtech.com.cn

The rational design of the cycloalkyne is paramount to the success of SPAAC reactions. magtech.com.cn Various cyclooctynes, including dibenzocyclooctynes (DIBO), have been synthesized and evaluated for their reactivity. magtech.com.cnrsc.org The reaction proceeds rapidly at room temperature, offering high efficiency and selectivity. magtech.com.cnrsc.org

Adaptations to the core SPAAC methodology have focused on enhancing reaction kinetics and controlling regioselectivity. For instance, the introduction of secondary interactions, such as the formation of a boronate ester from 2-(azidophenyl)boronic acid and cyclooct-2-yn-1-ol, has been shown to accelerate the cycloaddition rate. rsc.org This catalyst-free approach is particularly valuable in fields where the cytotoxicity of traditional catalysts like copper is a significant drawback. nih.gov

Table 1: Examples of Cycloalkynes Used in SPAAC

| Cycloalkyne Type | Abbreviation | Key Features |

|---|---|---|

| Dibenzocyclooctyne | DIBO | Commonly used, good reactivity. magtech.com.cn |

| Difluorinated Cyclooctyne | DIFO | Increased reactivity compared to DIBO. magtech.com.cn |

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic routes that eliminate both catalysts and organic solvents. These methods reduce environmental impact and simplify product purification. beilstein-journals.orgrsc.org

One notable approach is the water-mediated cycloaddition of N,N-dimethylenaminones with tosyl azide to produce 4-acyl-NH-1,2,3-triazoles. beilstein-journals.org This reaction proceeds efficiently in water as the sole medium at a mild temperature of 40°C, without the need for any catalyst or additive. beilstein-journals.org This method highlights the unique potential of water to mediate organic transformations, providing a sustainable pathway to functionalized triazoles. beilstein-journals.org

Another green methodology involves the microwave-assisted reaction between thermally stable azide sources, like trimethylsilylazide, and acetylenes. rsc.org This solvent-free and catalyst-free approach yields 1,2,3-triazoles in good to excellent yields (55–99%). rsc.org The use of microwave irradiation accelerates the reaction, while the absence of a solvent simplifies the workup procedure, making it a practical and environmentally friendly option. nih.govrsc.org

Table 2: Comparison of Catalyst-Free and Solvent-Free Methods

| Method | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Water-mediated cycloaddition | N,N-dimethylenaminones, Tosyl azide | Water, 40°C | High | beilstein-journals.org |

Alternative and Emerging Synthetic Routes

Beyond metal-free cycloadditions, a range of other synthetic strategies have been developed, utilizing different nitrogen sources and reaction mechanisms to construct the 1,2,3-triazole core.

Diazo compounds are versatile reagents that can serve as a nitrogen source for triazole synthesis. frontiersin.orgnih.gov A notable method involves the copper-catalyzed [3+2] cycloaddition reaction between secondary amines and diazo compounds. scispace.comfrontiersin.orgnih.gov This reaction uses oxygen as a green oxidant and proceeds under mild conditions, offering good functional group compatibility and providing N1-substituted-1,2,3-triazoles in moderate to high yields (55–84%). scispace.comfrontiersin.org

Another strategy involves the cycloaddition of isocyanides and diazo compounds, which can be catalyzed by metals like silver to produce 1,2,3-triazoles. mdpi.com Research has also explored the synthesis of 1,2,3-triazoles from precursors like diazo malonaldehyde and aniline (B41778) hydrochlorides. researchgate.net

The construction of the 1,2,3-triazole ring can be achieved through the cyclization of various open-chain, nitrogen-containing precursors. A wide array of nitrogen sources can be employed, including hydrazones, sulfonamides, and N-tosylhydrazones. frontiersin.orgnih.govorganic-chemistry.org

For example, an iodine-mediated formal [2 + 2 + 1] cyclization has been developed using methyl ketones, p-toluenesulfonyl hydrazines, and 1-aminopyridinium iodide as an azide surrogate. organic-chemistry.org This metal-free approach provides valuable 4-aryl-NH-1,2,3-triazoles. Similarly, the iodine-mediated coupling and cyclization of N-tosylhydrazones with sodium azide leads to the formation of the triazole ring through sequential C-N and N-N bond formation. organic-chemistry.org

The copper-catalyzed oxidative [3+2] cycloaddition of nitroolefins and organic azides also represents a cyclization pathway to synthesize highly substituted 1,2,3-triazoles. frontiersin.org

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer a highly efficient and atom-economical route to complex molecules like 1,2,3-triazoles. acs.orgnih.gov These reactions allow for the formation of several chemical bonds in a single step, leading to densely functionalized products. nih.gov

A prominent metal-free, three-component strategy involves the reaction of aldehydes, nitroalkanes, and sodium azide. acs.orgresearchgate.net This protocol, often facilitated by a hydrogen bond-donating medium like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), enables the sequential formation of one C-C and two C-N bonds to yield N-unsubstituted-1,2,3-triazoles. acs.org The reaction demonstrates good tolerance for a variety of functional groups on the aromatic aldehyde, including both electron-donating and electron-withdrawing substituents. acs.org

Another innovative MCR involves a metal- and azide-free regioselective reaction of enaminones, tosylhydrazine, and primary amines, catalyzed by molecular iodine, to produce 1,5-disubstituted 1,2,3-triazoles. nih.govmdpi.com MCRs can also be combined with subsequent intramolecular reactions, such as an intramolecular azide-alkyne cycloaddition (IAAC), to construct complex fused 1,2,3-triazole systems. nih.gov

Table 3: Examples of Multicomponent Reactions for 1,2,3-Triazole Synthesis

| Reactants | Key Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Aldehydes, Nitroalkanes, Sodium Azide | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 4-Aryl-NH-1,2,3-triazoles | acs.org |

| Enaminones, Tosylhydrazine, Primary Amines | Molecular Iodine | 1,5-Disubstituted 1,2,3-triazoles | nih.govmdpi.com |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. nih.govorganic-chemistry.org The application of microwave irradiation for the synthesis of 1,2,3-triazole derivatives, including those based on the 4-methyl-1H-1,2,3-triazole core, has been an area of active investigation. This approach leverages the efficient heating of polar solvents and reagents by microwave energy to accelerate reaction rates.

A primary method for synthesizing 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.netias.ac.in Microwave irradiation has been shown to significantly enhance the efficiency of this reaction. For instance, the synthesis of a series of new 1,2,3-triazole derivatives was achieved with higher yields and in shorter times under microwave irradiation compared to conventional heating. researchgate.netias.ac.in In a typical procedure, an azide and a terminal alkyne (such as propyne to yield the 4-methyl-1,2,3-triazole core) are reacted in the presence of a copper(I) catalyst, often generated in situ from a copper(II) source and a reducing agent. The use of microwave heating in a closed vessel can elevate the temperature and pressure safely, accelerating the cycloaddition process. scielo.org.za

Researchers have reported that microwave-assisted CuAAC reactions can be completed in minutes, whereas conventional heating might require several hours. nih.govias.ac.in For example, the synthesis of 1,2,3-triazole derivatives linked to other moieties has been successfully performed under microwave irradiation at 180 W for 12 minutes, resulting in good yields. ias.ac.in The choice of solvent is critical, with polar solvents like DMF, ethanol, and water, or mixtures thereof, being common due to their ability to efficiently absorb microwave energy. ias.ac.inscielo.org.za

The following table summarizes representative conditions and outcomes for the microwave-assisted synthesis of substituted 1,2,3-triazoles, highlighting the general parameters applicable to the synthesis of derivatives of 4-methyl-1H-1,2,3-triazole.

| Reactants | Catalyst/Solvent | Microwave Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Azides and Alkynes | CuI / DMF:H₂O | 180 W | 12 min | Good | ias.ac.in |

| Aromatic Alkynes and Azides | CuI | Not specified | Shorter than conventional | Higher than conventional | researchgate.net |

| Hydrazines and Formamide | Catalyst-free / Formamide | 160 °C | 10 min | 54-81% | organic-chemistry.org |

| Ketone and NH₂OH·HCl | Glacial Acetic Acid / Ethanol | 180 W | 5 min | Not specified | ias.ac.in |

Functionalization and Post-Synthetic Derivatization Strategies for 4-Methyl-1H-1,2,3-triazole Scaffolds

The 1,2,3-triazole ring is a robust aromatic system, and its functionalization allows for the generation of diverse molecular architectures. Post-synthetic derivatization of the 4-methyl-1H-1,2,3-triazole scaffold can be achieved through various strategies, including modifications at the nitrogen atoms of the triazole ring or through C-H bond functionalization. researchgate.net

Alkylation of the nitrogen atoms is a common strategy to introduce substituents onto the triazole ring. The reaction of a 1H-1,2,3-triazole with an alkyl halide in the presence of a base can lead to a mixture of N1 and N2 substituted products. The regioselectivity of this alkylation can be influenced by the nature of the substituent on the triazole ring, the alkylating agent, and the reaction conditions. For more complex scaffolds, regioselective synthesis is often preferred. nih.gov

More advanced techniques involve the direct functionalization of C-H bonds, which offers a more atom-economical approach to derivatization. researchgate.net Transition-metal catalysis has been instrumental in developing methods for the C-H functionalization of 1,2,3-triazoles. For instance, rhodium(III)-catalyzed reactions can be used for the alkylation of arenes directed by the triazole group. researchgate.net Similarly, palladium-catalyzed C-H bond activation has been employed for the regioselective acylation and acetoxylation of 1,4-disubstituted 1,2,3-triazoles. researchgate.net These methods typically use the triazole ring as a directing group to achieve high regioselectivity at the C5 position.

For a 4-methyl-1H-1,2,3-triazole, the C5-H bond is a prime target for such functionalization strategies. These reactions can introduce a wide range of functional groups, including aryl, alkyl, and acyl groups, thereby expanding the chemical space accessible from the basic triazole scaffold. researchgate.net The development of novel heteroaromatic systems incorporating the triazole ring, such as 2H-thiazolo[4,5-d] nih.govscielo.org.zaresearchgate.nettriazole, further highlights the versatility of the triazole core as a building block. The functionalization of such fused systems can be achieved through transformations like SNAr reactions and metal-catalyzed couplings. nih.govrsc.org

The following table provides examples of functionalization reactions applicable to 1,2,3-triazole scaffolds.

| Reaction Type | Catalyst/Reagents | Position Functionalized | Type of Group Introduced | Reference |

|---|---|---|---|---|

| C-H Alkylation | Rhodium(III) | C5 | Alkyl groups | researchgate.net |

| C-H Acylation | Palladium / TBHP | C5 | Arylketone | researchgate.net |

| C-H Acetoxylation | Palladium / K₂S₂O₈ | C5 | Acetoxy group | researchgate.net |

| C-H Amidation | Ruthenium | Aryl C-H ortho to triazole | Amide group | researchgate.net |

| N-Alkylation | Base / Alkyl Halide | N1/N2 | Alkyl groups | nih.gov |

Spectroscopic and Diffraction Based Structural Elucidation of 4 Methyl 1h 1,2,3 Triazole Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-Methyl-1H-1,2,3-triazole hydrochloride, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl protons and the triazole ring proton.

The chemical shift of the proton on the C5 carbon of the 1,2,3-triazole ring in 1,4-disubstituted derivatives typically appears as a singlet in the range of δ 8.00–8.75 ppm. mdpi.com The methyl group protons (CH₃) attached to the N1 nitrogen are expected to appear as a singlet, with chemical shifts observed in related compounds such as ethyl 4-hydroxy-1-methyl-1H-1,2,3-triazole-5-carboxylate (δ 4.11 ppm) and ethyl 5-(benzyloxy)-1-methyl-1H-1,2,3-triazole-4-carboxylate (δ 3.62 ppm). rsc.org The presence of the hydrochloride salt may induce a downfield shift of these signals due to the influence of the protonated nitrogen atom.

Table 1: Expected ¹H NMR Chemical Shifts for 4-Methyl-1H-1,2,3-triazole Moiety

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| CH -5 | 8.00 - 8.75 | Singlet |

| N-CH₃ | 3.60 - 4.20 | Singlet |

| N-H | Variable (broad) | Singlet |

Note: Data is based on analogous 1,2,3-triazole derivatives. The exact chemical shifts for the hydrochloride salt may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms present in a molecule. For 1,4-disubstituted 1,2,3-triazoles, the signals for the C4 and C5 carbons of the triazole ring are typically observed in the ranges of δ 139.27–148.64 ppm and δ 122.46–127.49 ppm, respectively. mdpi.com The carbon of the N-methyl group is expected to resonate at a higher field. The specific chemical shifts are influenced by the electronic effects of the substituents and the protonation state of the triazole ring.

Table 2: Expected ¹³C NMR Chemical Shifts for 4-Methyl-1H-1,2,3-triazole Moiety

| Carbon | Expected Chemical Shift (ppm) |

| C -4 | 139.27 - 148.64 |

| C -5 | 122.46 - 127.49 |

| N-C H₃ | ~30 - 40 |

Note: Data is based on analogous 1,2,3-triazole derivatives. The exact chemical shifts for the hydrochloride salt may vary.

For more complex derivatives of 4-Methyl-1H-1,2,3-triazole, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous structural assignment. These techniques are essential for confirming the regiochemistry of substitution on the triazole ring, which can be challenging to determine from 1D NMR spectra alone. For instance, HMBC experiments can show long-range correlations between the N-methyl protons and the C4 and C5 carbons of the triazole ring, confirming the position of the methyl group. NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the stereochemistry by identifying protons that are close in space.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum provides a fingerprint of the functional groups present. For this compound, characteristic absorption bands are expected for the N-H and C-H stretching of the triazole ring, as well as vibrations of the ring itself. A vibrational assignment for the parent 1,2,3-triazole provides a basis for interpreting the spectrum. rsc.org The presence of the hydrochloride salt would introduce a broad absorption band in the region of 2500-3000 cm⁻¹ corresponding to the N⁺-H stretch.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N⁺-H Stretch | 2500 - 3000 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100 - 3150 | Medium |

| C-H Stretch (Aliphatic) | 2900 - 3000 | Medium |

| C=N, N=N Stretch (Ring) | 1400 - 1600 | Medium-Strong |

| Ring Deformation | 1000 - 1200 | Medium |

Note: These are general ranges and the exact positions and intensities can vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) would likely be used, which would show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the cation of the salt. The high-resolution mass spectrum (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. Fragmentation in the mass spectrometer would likely involve the loss of small molecules such as N₂, HCN, or CH₃CN from the triazole ring, providing clues to its structure.

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of atoms in the crystal lattice can be determined, providing accurate bond lengths, bond angles, and information about intermolecular interactions.

Table 4: Representative Crystal Data for a Related 1,2,3-Triazole Derivative (Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate) nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.697 |

| b (Å) | 7.1314 |

| c (Å) | 8.6825 |

| α (°) | 71.053 |

| β (°) | 86.865 |

| γ (°) | 76.528 |

| Volume (ų) | 324.37 |

Note: This data is for a related compound and serves as an example of the type of information obtained from X-ray diffraction.

Chromatographic Methods for Purification and Isomer Separation (e.g., HPLC, LC-MS)

The purification and isomeric separation of this compound and its derivatives are critical for their structural elucidation and subsequent applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for achieving high purity and resolving complex isomeric mixtures. These methods offer high resolution, sensitivity, and adaptability for a wide range of triazole compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis and purification of triazole derivatives. Depending on the polarity of the analyte and the specific analytical goal, different modes of HPLC, such as reversed-phase and chiral chromatography, are employed.

Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most common method for determining the purity of and quantifying 1,2,3-triazole derivatives. researchgate.netresearchgate.net This technique utilizes a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8), and a polar mobile phase, usually a mixture of water with acetonitrile (B52724) or methanol. researchgate.netnih.govnih.gov The separation is based on the hydrophobic interactions between the analytes and the stationary phase. For instance, a simple RP-HPLC method with UV detection was developed for the quantitation of a novel triazole antifungal agent, SYN-2869, and its analogs. nih.gov The separation was achieved on a C18 column using a gradient of acetonitrile and water. nih.gov

The retention behavior of triazole derivatives in RP-HPLC is influenced by the nature of the substituents on the triazole ring and the composition of the mobile phase. researchgate.net The lipophilicity of the compounds plays a significant role, with more lipophilic derivatives generally exhibiting longer retention times. researchgate.net

Interactive Table 1: Examples of RP-HPLC Methods for Triazole Derivatives

This table summarizes various reversed-phase HPLC conditions reported for the analysis of triazole compounds. Users can sort and filter the data by clicking on the headers.

| Analyte(s) | Stationary Phase | Mobile Phase | Detection | Reference |

| Triazole antifungals (voriconazole, posaconazole, itraconazole) | C18 | Isocratic; cold acetonitrile used for extraction | UV | nih.gov |

| SYN-2869 and its analogs | Symmetry C18 | Gradient; acetonitrile and water | UV | nih.gov |

| 1-(arylaminomethyl)-1,2,4-triazoles | C8 modified silica (B1680970) gel | Aqueous mobile phases | UV (254 nm) | researchgate.net |

| 4-Methyl-1,2,3-benzotriazole | Newcrom R1 (reverse-phase) | Acetonitrile, water, and phosphoric acid | MS-compatible (with formic acid) | sielc.com |

| 1,2,4-Triazole (B32235) | Primesep 100 (mixed-mode) | Acetonitrile/Water (10/90) with 0.2% H₂SO₄ | UV (200 nm) | sielc.com |

Chiral HPLC for Isomer Separation

Many derivatives of 4-methyl-1H-1,2,3-triazole are chiral, existing as enantiomers that may exhibit different biological activities. The separation of these enantiomers is crucial and is often achieved using chiral HPLC. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for the enantioseparation of triazole compounds. nih.govmdpi.commdpi.com The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or polar organic, significantly influences the separation efficiency. researchgate.netnih.gov Factors such as the mobile phase modifier, flow rate, and column temperature can be optimized to improve resolution. mdpi.comnih.gov Interestingly, the elution order of enantiomers can sometimes be reversed by changing the mobile phase composition or the type of CSP. researchgate.netresearchgate.net Thermodynamic studies, by varying the column temperature, can provide insights into the enantiorecognition mechanism. mdpi.comnih.gov

Interactive Table 2: Chiral HPLC Methods for Enantioseparation of Triazole Derivatives

This table presents conditions used for the chiral separation of various triazole derivatives. Users can sort and filter the data to compare different methodologies.

| Analyte(s) | Chiral Stationary Phase (CSP) | Mobile Phase | Key Findings | Reference |

| Novel chiral triazole compounds | Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) | Various | Mobile phase modifiers and temperature affect separation and retention. | nih.gov |

| Chiral antimycotic drugs | Polysaccharide-based columns (e.g., Chiralcel OJ-H) | Polar organic (e.g., MeOH) | Reversal of elution order observed depending on CSP and mobile phase. | researchgate.net |

| Etoxazole enantiomers | Lux Cellulose-1, Lux Cellulose-3, Chiralpak IC, Chiralpak AD | Normal-phase: Hexane/Isopropanol; Reverse-phase: Methanol/Water | Lower temperatures generally resulted in better resolution. | mdpi.com |

| Triazole fungicides (hexaconazole, triadimefon, etc.) | Chiralcel OD, Chiralcel OJ | Normal phase | Temperature and mobile phase modifiers were optimized for resolution. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the high separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is exceptionally powerful for the analysis of 4-methyl-1H-1,2,3-triazole derivatives, especially in complex matrices or when dealing with trace amounts. researchgate.netpensoft.net It allows for the simultaneous separation, identification, and quantification of the parent compound, its impurities, and its metabolites. sciex.com

The mass spectrometer provides molecular weight information and fragmentation patterns, which are crucial for confirming the identity of separated compounds and for distinguishing between structural isomers (regioisomers). For example, in the synthesis of 1,2,3-triazoles, LC-MS analysis can confirm the formation of a predominant regioisomer. nih.gov The high selectivity of LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is vital for analyzing polar metabolites of triazole fungicides, which can be challenging due to high background and matrix interferences. sciex.com Advanced techniques, such as differential mobility spectrometry (DMS) coupled with LC-MS/MS, can further enhance selectivity by reducing chemical noise and resolving interfering compounds. sciex.com

Chemical Reactivity and Transformation of 4 Methyl 1h 1,2,3 Triazole Hydrochloride Scaffolds

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring System

The 1,2,3-triazole ring is generally considered an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. However, the reactivity is significantly influenced by the substituents on the ring and the nitrogen atoms. In the case of 4-methyl-1H-1,2,3-triazole, the C5 position is the most likely site for electrophilic substitution.

Direct halogenation of the triazole ring can be challenging. However, regioselective halogenation of 2-substituted-1,2,3-triazoles at the C5 position has been achieved via C–H activation, a method that is compatible with various functional groups. researchgate.netrsc.org While direct nitration of 4-methyl-1H-1,2,3-triazole is not extensively documented, the synthesis of nitro-1,2,3-triazoles has been reported, suggesting that under appropriate conditions, electrophilic nitration could be a viable transformation. rsc.org

Nucleophilic substitution on the neutral 1,2,3-triazole ring is generally difficult due to the electron-rich nature of the ring. However, the reactivity can be enhanced by quaternization of the triazole nitrogen, forming a triazolium salt. These salts are more susceptible to nucleophilic attack. For instance, 2-phenyltriazole 1-oxides are activated at the C5 position towards both electrophilic and nucleophilic attack. jocpr.com Halogenated triazoles, which can be synthesized through various methods, serve as key intermediates for introducing a wide range of nucleophiles at the C4 and C5 positions. acs.orgrsc.org

Furthermore, metal-halogen exchange reactions provide a powerful tool for the functionalization of the triazole ring. For example, 4,5-dibromo-1,2,3-triazoles can undergo bromine-lithium exchange at the C5 position, and the resulting lithiated species can be quenched with various electrophiles to introduce new substituents. clockss.org This approach allows for the regioselective introduction of functional groups that would be difficult to achieve through direct substitution reactions.

Table 1: Examples of Substitution Reactions on the 1,2,3-Triazole Ring

| Reaction Type | Reagents and Conditions | Product | Reference(s) |

| Regioselective Halogenation | Halogenating agent, C-H activation catalyst | 5-Halo-4-methyl-1H-1,2,3-triazole derivative | researchgate.netrsc.org |

| Nucleophilic Substitution | Nucleophile, Quaternized triazole | 5-Substituted-4-methyl-1,2,3-triazolium salt | jocpr.com |

| Bromine-Lithium Exchange | n-Butyllithium, then electrophile | 5-Substituted-4-bromo-1-substituted-1,2,3-triazole | clockss.org |

Functional Group Interconversions and Modifications of Substituents

The methyl group at the C4 position of the 4-methyl-1H-1,2,3-triazole scaffold offers a handle for further functionalization. While direct oxidation of the methyl group to a carboxylic acid is a challenging transformation, lithiation of the methyl group followed by quenching with an electrophile represents a viable strategy for its elaboration. For instance, the lateral lithiation of the C5-methyl group of 5-methyl-1-phenyl-1,2,4-triazole has been reported, and the resulting lithiated species can react with electrophiles like methyl iodide or carbon dioxide. google.com A similar strategy could potentially be applied to the 4-methyl group of 1,2,3-triazoles.

The synthesis of 1,2,3-triazole-4-carboxylic acids has been achieved through a one-step process from an azide (B81097) and a β-ketoester in the presence of a base, offering an alternative route to this functional group. acgpubs.org This carboxylic acid can then serve as a versatile precursor for a variety of other functional groups via standard organic transformations.

Halogenation of the methyl group would provide a reactive handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities. While specific examples for the 4-methyl-1,2,3-triazole are not abundant in the reviewed literature, this remains a plausible synthetic route based on general principles of organic chemistry.

Reactivity in Cycloaddition and Ring-Opening Processes

The 1,2,3-triazole ring is known for its stability; however, under certain conditions, it can participate in cycloaddition and ring-opening reactions. Derivatives of 1,2,4-triazoles, such as 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD), are known to act as potent dienophiles in Diels-Alder reactions. researchgate.netorganic-chemistry.org These reactions proceed with various dienes to form [4+2] cycloadducts, often with high stereoselectivity. researchgate.netorganic-chemistry.org

The 1,2,3-triazole ring itself can be formed through [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.net While this is a formation of the ring, it highlights the inherent reactivity of precursors that lead to the triazole scaffold. The reverse reaction, a retro-[3+2] cycloaddition, or other ring-opening processes, can occur under thermal or photochemical conditions.

Photolysis of 1H-1,2,3-triazole and its derivatives can lead to the extrusion of molecular nitrogen and the formation of highly reactive intermediates such as carbenes and nitrilimines, which can then undergo further rearrangements or reactions. rsc.orgrsc.orgresearchgate.net For instance, the photolysis of 1-aryl-1,2,3-triazoles can lead to the formation of indoles via a carbene intermediate and subsequent rearrangement involving a 1H-azirine. researchgate.net The thermal decomposition of triazole derivatives has also been studied, with ring-opening being a primary dissociation pathway for 1H-1,2,3-triazole. acs.orgresearchgate.netnih.gov

Table 2: Reactivity of Triazole Scaffolds in Cycloaddition and Ring-Opening Reactions

| Reaction Type | Reactant(s) | Conditions | Product(s) | Reference(s) |

| Diels-Alder Reaction | 4-Methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD) and diene | Thermal | [4+2] Cycloadduct | researchgate.netorganic-chemistry.org |

| Photochemical Ring Opening | 1H-1,2,3-triazole derivatives | UV irradiation | Carbenes, Nitrilimines, Rearrangement products | rsc.orgrsc.orgresearchgate.net |

| Thermal Ring Opening | 1H-1,2,3-triazole | High temperature | Ring-opened fragments | acs.orgresearchgate.netnih.gov |

Formation of Complex Molecular Architectures and Hybrids

The 4-methyl-1H-1,2,3-triazole scaffold is a valuable building block for the construction of complex molecular architectures and hybrid molecules with diverse applications, particularly in medicinal chemistry. The triazole ring can act as a rigid linker to connect different pharmacophores, leading to novel compounds with potentially enhanced biological activities. nih.gov

The CuAAC, or "click chemistry," is a cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles and has been widely employed to create complex molecules. researchgate.net This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for the late-stage modification of complex molecules.

Multicomponent reactions (MCRs) involving the in-situ formation of the triazole ring are another powerful strategy for the rapid generation of molecular complexity. For example, an efficient one-pot synthesis of 1,2,3-triazole derivatives of dihydropyrimidinones has been developed using two sequential multicomponent reactions. acgpubs.org

The 4-methyl-1,2,3-triazole moiety has been incorporated into a variety of complex structures, including flavonoid hybrids, macrocycles, and conjugates with other heterocyclic systems. clockss.orgnih.gov For instance, flavonoid hybrids linked by a 1,2,3-triazole ring have been synthesized and evaluated for their biological activities. clockss.orgrsc.org The triazole unit has also been used in the synthesis of macrocycles with tunable properties for biomedical applications. nih.gov

Table 3: Examples of Complex Molecules Incorporating the 4-Methyl-1,2,3-triazole Scaffold

| Molecule Type | Synthetic Strategy | Key Features | Reference(s) |

| Flavonoid Hybrids | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Combination of flavonoid and triazole pharmacophores | clockss.orgrsc.org |

| Macrocycles | Intramolecular CuAAC | Tunable ring size and functional groups | nih.gov |

| Dihydropyrimidinone Hybrids | Sequential multicomponent reactions | Rapid generation of molecular complexity | acgpubs.org |

Computational Chemistry and Theoretical Investigations of 4 Methyl 1h 1,2,3 Triazole Hydrochloride and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic properties of molecules. It has been extensively applied to triazole derivatives to understand their structure and reactivity. acs.orgnih.gov DFT calculations provide a balance between accuracy and computational cost, making them suitable for a wide range of chemical systems.

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations are used to determine the distribution of electrons within a molecule and to characterize its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. nih.gov

For triazole derivatives, studies have shown that the HOMO and LUMO are often distributed across the triazole ring and its substituents. The specific energies and the resulting energy gap can be modulated by the nature of the substituent groups attached to the triazole core. nih.gov For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy.

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of molecules. researchgate.netacgpubs.org These descriptors, based on conceptual DFT, provide a framework for understanding and predicting how a molecule will behave in a chemical reaction. acs.orgnih.gov

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of global hardness (S = 1/η). It indicates the capacity of a molecule to accept electrons.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment. It is defined as ω = χ² / (2η).

These parameters are crucial for comparing the reactivity of a series of related compounds, such as different derivatives of 4-methyl-1H-1,2,3-triazole. researchgate.netacgpubs.org

Table 2: Calculated Reactivity Descriptors for Triazole Derivatives Note: These are example values for illustrative purposes, derived from the FMO energies in Table 1.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for mapping out the potential energy surface of a chemical reaction. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition states. tandfonline.com For reactions involving triazoles, such as their synthesis via cycloaddition reactions, DFT methods can be used to calculate the activation energies associated with different proposed pathways. nih.gov

By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can determine the rate-limiting step of a reaction. Understanding the geometry and energy of the transition state provides insights into how substituents on the triazole ring might influence the reaction rate, helping to optimize reaction conditions for desired products. tandfonline.com

Simulation of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational modes)

Computational methods can predict various spectroscopic properties of molecules. DFT calculations can simulate infrared (IR) spectra by calculating the vibrational frequencies of the molecule's bonds. rsc.org These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound. nih.gov For example, characteristic bands for N-H or C=N stretching in the triazole ring can be identified. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. rsc.org The predicted chemical shifts often show good agreement with experimental values, aiding in the structural elucidation and assignment of signals in complex spectra of novel 4-methyl-1H-1,2,3-triazole derivatives. rsc.orgpensoft.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for studying the electronic properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including their conformational changes and interactions with other molecules (like solvents or other solutes). researchgate.netnih.gov

For 4-methyl-1H-1,2,3-triazole hydrochloride and its derivatives, MD simulations can reveal the preferred three-dimensional arrangements (conformations) of the molecule and the flexibility of its substituent groups. Furthermore, these simulations can model intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the behavior of these compounds in condensed phases and biological systems. researchgate.netnih.gov The 1,2,3-triazole moiety itself is known to participate in such supramolecular interactions. researchgate.net

Theoretical Studies on Coordination Behavior with Metal Centers

Furthermore, computational studies can elucidate the electronic properties of these metal complexes. They can analyze the nature of the metal-ligand bond, calculate binding energies to assess the stability of the complex, and predict how coordination affects the electronic structure and reactivity of both the triazole ligand and the metal center.

Advanced Applications and Research Frontiers of 4 Methyl 1h 1,2,3 Triazole Hydrochloride Derivatives

Catalytic Applications of Triazole-Based Ligands

The nitrogen-rich 1,2,3-triazole core serves as an excellent scaffold for the development of ligands for various catalytic systems. The strategic placement of substituents on the triazole ring allows for the fine-tuning of steric and electronic properties, influencing the activity and selectivity of the catalyst.

While much of the focus has been on metal-mediated catalysis, 1,2,3-triazole derivatives are emerging as promising organocatalysts. The design of these systems leverages the unique electronic features of the triazole ring. The polarized C-H bonds within the 1,2,3-triazole heterocycle can participate in supramolecular interactions, such as hydrogen bonding and anion binding, which are crucial for catalytic activity. nih.gov

The synthesis of these organocatalytic systems often involves "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate the core triazole structure. Further functionalization allows for the introduction of specific catalytic moieties. For instance, BINOL-triazole hybrids have been developed and utilized in asymmetric catalysis. nih.gov The evolution of this concept has led to a novel class of triazole-based anion-binding organocatalysts that have proven effective in alkylation reactions and the asymmetric dearomatization of N-heteroarenes. nih.gov These catalysts operate by stabilizing anionic transition states through hydrogen bonding, a mechanism enabled by the triazole's polarized C-H group.

Derivatives of 1,2,3-triazoles are extensively used as ligands in transition metal catalysis due to their strong coordination ability with various metal centers. The nitrogen atoms of the triazole ring act as effective donors, stabilizing the metal complex and modulating its catalytic properties. Phenyl- and pyridyl-substituted 1,2,3-triazoles have been widely employed as monodentate or chelating ligands in coordination and organometallic chemistry. nih.gov

These triazole-based ligands have been successfully incorporated into complexes with a range of transition metals, leading to catalysts for diverse chemical transformations. For example, palladium-catalyzed C-H arylation of 1-substituted 1,2,4-triazoles has been developed for creating complex arylated structures. nih.gov Similarly, copper-catalyzed C-N coupling reactions have been demonstrated on 2-aryl-1,2,3-triazole N-oxides. nih.gov The versatility of these ligands is highlighted by their use in complexes with iridium(III), platinum(IV), ruthenium(II), palladium(II), gold(I), silver(I), and rhodium(II) for applications in homogeneous catalysis. nih.gov

Below is a table summarizing the application of triazole-based ligands in transition metal catalysis:

| Transition Metal | Type of Catalysis/Reaction | Role of Triazole Ligand | Reference |

|---|---|---|---|

| Palladium (Pd) | C-H Arylation | Directing group and ligand for catalyst stabilization. | nih.gov |

| Copper (Cu) | C-N Coupling, Azide-Alkyne Cycloaddition (Click Chemistry) | Stabilizes the active copper(I) species. | nih.govfrontiersin.org |

| Iridium (Ir) | Homogeneous Catalysis, Photoredox Catalysis | Cyclometalating and ancillary ligands to tune redox and emission properties. | nih.gov |

| Ruthenium (Ru) | Homogeneous Catalysis | Component of versatile metal complexes. | nih.gov |

| Nickel (Ni) | Azide-Alkyne Cycloaddition (Click Chemistry) | Component of NiO/Cu2O nanocomposite catalysts. | cu.edu.eg |

| Platinum (Pt) | Homogeneous Catalysis | Component of versatile metal complexes. | nih.gov |

| Cobalt (Co) | Nitrene Transfer Reactions | Ligand in cobalt-catalyzed amidation of triazoles. |

The 1,2,3-triazole moiety plays a significant role in the burgeoning field of nanocatalysis, primarily by acting as a highly effective anchoring group for the stabilization of metal nanoparticles on solid supports. This functionalization prevents the aggregation of nanoparticles, thereby maintaining their high surface area and catalytic activity over multiple cycles.

Recent research has demonstrated the use of triazole-functionalized biochar to support and stabilize gold (Au) nanoparticles. researchgate.net In this system, the triazole groups improve the support characteristics and effectively anchor the catalytically active Au nanoparticles, which were found to be homogeneously distributed with an average size of 7.7 ± 3.5 nm. researchgate.net This nanocatalyst showed excellent efficiency in promoting hydrogen evolution from aqueous solutions. researchgate.net Similarly, triazole-functionalized porous triazine polymer networks have been used as a support for palladium oxide (PdO) nanoparticles, creating an efficient heterogeneous catalyst for carbonylation reactions. researchgate.net

Furthermore, dendrimers containing intradendritic 1,2,3-triazole units can act as "nanoreactors." researchgate.net These triazole units can coordinate with transition-metal ions, leading to the formation of monodispersed metal nanoparticles within the dendritic structure. researchgate.net These dendrimer-encapsulated nanoparticles exhibit high catalytic activity and can be utilized in aqueous media, for example, in Suzuki-Miyaura reactions. scilit.com The triazole groups play a crucial role in both the synthesis and stabilization of these catalytically active nanoparticles. acs.orgnih.gov

Materials Science Innovations Incorporating Triazole Moieties

The unique combination of stability, polarity, and synthetic accessibility makes 1,2,3-triazole derivatives valuable components in the design of novel materials with tailored properties for a variety of advanced applications.

The "click" reaction, which forms the 1,2,3-triazole ring, is a cornerstone in the synthesis of complex and well-defined macromolecular architectures such as functional polymers and dendrimers. The intradentritic researchgate.netacs.org-triazole heterocycles are not merely linkers but play a key role in the functionality of these macromolecules. acs.org They can coordinate to transition-metal ions, which is a critical feature for applications in catalysis and molecular recognition. nih.gov

"Click dendrimers" have been synthesized and utilized as efficient nanoreactors, for instance, in the stabilization of palladium nanoparticles for catalysis in aqueous solvents. scilit.com The synthesis of these dendrimers can be achieved through various strategies, including both convergent and divergent approaches, to create structures of varying generations and complexity. mdpi.com Triazole-based peptide dendrimers have also been designed and synthesized, showcasing the versatility of this chemistry in creating diverse molecular architectures. researchgate.net These dendritic structures have applications as ligands for nanoparticles, including nanocatalysts, and as nanoreactors for catalytic processes. researchgate.net

Triazole derivatives have garnered significant attention in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). The presence of highly electronegative nitrogen atoms in the triazole ring affects the electron distribution within the molecule and improves intramolecular electron transport. nih.gov This makes triazole-based compounds suitable candidates for electron-transporting materials (ETMs) and hole-blocking materials (HBMs) in OLED devices.

Derivatives of 1,2,4-triazole (B32235) have been shown to exhibit high luminescent properties and are used as luminophores in optoelectronic devices. nih.gov The hybridization of a triazole moiety with other functional groups, such as bipyridyl, can enhance the electron-transporting ability while maintaining good hole-blocking properties. researchgate.net In phosphorescent OLEDs (PHOLEDs), triazole derivatives are investigated as host materials for phosphorescent emitters. researchgate.net For instance, novel derivatives of 4-alkyl-4H-1,2,4-triazole have been synthesized and shown to possess favorable luminescence properties for these applications. mdpi.com The high triplet energies of some triazole-based materials make them particularly interesting as matrix materials for blue PHOLEDs. researchgate.net Research into 4-methyl-4H-1,2,4-triazol-3-yl thio-N-phenylpropanamide derivatives has also highlighted their potential for nonlinear optical (NLO) applications, which are crucial for the fabrication of advanced optoelectronic materials. nih.gov

Applications in Advanced Chemical Sensing and Data Storage Devices

Derivatives of 4-methyl-1H-1,2,3-triazole are increasingly recognized for their potential in developing sophisticated chemical sensors. This is largely due to the distinctive electronic characteristics and coordination abilities inherent to the triazole ring. The triazole moiety serves as an adaptable ligating agent, capable of binding with a variety of cations and anions. nih.gov This binding can be engineered for high selectivity, which is a fundamental requirement for advanced chemosensors. The use of 1,4-disubstituted triazoles, which can be readily synthesized through "click chemistry," has become a prevalent strategy in the design of both fluorescent and colorimetric sensors. nih.govnanobioletters.com

The operational principle of these sensors often hinges on the alteration of a fluorescent signal when an analyte binds to the triazole-containing ligand. For example, a 1,2,3-triazole derivative that incorporates a chalcone (B49325) framework has been shown to be an effective sensor for lead(II) and copper(II) ions. nih.gov The binding of these metal ions to the triazole-chalcone conjugate induces a detectable shift in its UV-Vis spectrum, with a detection limit in the micromolar range. nih.gov In another study, a colorimetric sensor utilizing triazole carboxylic acid functionalized gold nanoparticles was developed for the detection of aluminum ions. nanobioletters.com The interaction between the triazole component and the metal ions causes the nanoparticles to aggregate, resulting in a visible color change. nanobioletters.com These instances underscore the capacity of functionalized triazoles to detect heavy metal ions and other analytes. Although specific research on 4-methyl-1H-1,2,3-triazole hydrochloride for these applications is still limited, the established principles suggest that its derivatives could be similarly functionalized to create selective sensors for various target molecules.

The application of triazole-based compounds in the realm of data storage devices represents a more nascent but promising area of investigation. The potential is rooted in the creation of molecular switches and materials possessing tunable electronic properties. The capacity of triazole ligands to coordinate with metal ions can facilitate the formation of complexes with intriguing magnetic and optical properties, which are critical for data storage technologies. The investigation of these properties in derivatives of this compound could pave the way for the design of novel molecular-level data storage systems.

Metal Complexation and Coordination Chemistry

Design and Synthesis of Novel Metal-Triazole Complexes

The 1,2,3-triazole ring is a highly effective ligand for creating coordination complexes with a broad spectrum of metal ions. nih.govuobaghdad.edu.iq The synthesis of these complexes is typically straightforward, involving the reaction of a triazole derivative with a metal salt in an appropriate solvent. The resulting complexes can adopt various geometries, such as octahedral, square planar, and tetrahedral, which are determined by the specific metal ion, the substituents on the triazole ring, and the presence of other ligands. uobaghdad.edu.iqekb.eg

A frequently employed synthetic route is the use of "click chemistry" to produce 1,4-disubstituted 1,2,3-triazoles, which are subsequently used as ligands. uobaghdad.edu.iq For instance, a chelating ligand synthesized via the copper(I)-catalyzed cycloaddition of 2,6-bis((prop-2-yn-1-yloxy) methyl) pyridine (B92270) and 1-azidododecane (B3047302) has been utilized to form complexes with rhodium, platinum, and gold. uobaghdad.edu.iq In certain instances, the triazole ligand can function as a bridge between two metal centers, which leads to the formation of polynuclear complexes. isres.org The specific substitution pattern, such as the methyl group at the 4-position, can modulate the steric and electronic properties of the ligand, thereby influencing the structure and stability of the final metal complex.

| Metal Ion | Ligand | Coordination Geometry | Reference |

|---|---|---|---|

| Rh(III), Pt(IV) | 2,6-bis((1-dodecyl-1H-1,2,3-triazol-4-yl)methoxy)pyridine | Octahedral | uobaghdad.edu.iq |

| Au(III) | 2,6-bis((1-dodecyl-1H-1,2,3-triazol-4-yl)methoxy)pyridine | Square Planar | uobaghdad.edu.iq |

| Co(II), Ni(II), Zn(II) | 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridine | Octahedral (Co, Ni), Tetrahedral (Zn) | researchgate.net |

| Ir(III) | 1-methyl-4-phenyl-1H-1,2,3-triazole | Octahedral | acs.org |

Structural and Electronic Properties of Coordination Compounds

The structural and electronic properties of metal-triazole complexes are of considerable scientific interest due to their wide-ranging potential applications in fields such as catalysis, materials science, and medicine. X-ray crystallography is an indispensable technique for elucidating the precise three-dimensional structures of these complexes, providing detailed information on bond lengths, bond angles, and coordination geometries. researchgate.net Furthermore, spectroscopic methods including FT-IR, UV-Vis, and NMR spectroscopy offer valuable insights into the electronic structure and the nature of bonding within these complexes. uobaghdad.edu.iqnih.gov

The electronic characteristics of these complexes can be fine-tuned by altering the metal ion and the substituents attached to the triazole ligand. For example, the introduction of various functional groups can modify the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the complex, which in turn influences its photophysical and electrochemical properties. rsc.org Cyclometalated iridium(III) complexes that feature 1-methyl-4-phenyl-1H-1,2,3-triazole as a ligand have been demonstrated to be emissive, with the color of the emission being dependent on the ancillary ligands present in the complex. acs.org The electrochemical behavior of dinuclear iridium and rhodium complexes with a bridging 1-(2-pyridyl)-4-phenyl-1,2,3-triazole ligand demonstrates a discernible influence of the second metal on the redox properties of the complex. acs.org

Mechanistic Studies on Adsorption for Corrosion Inhibition

Derivatives of 1,2,3-triazole have been widely investigated as effective corrosion inhibitors for a variety of metals and alloys, particularly in acidic environments. nih.govmdpi.comdntb.gov.ua The primary mechanism of inhibition is generally understood to be the adsorption of the triazole molecules onto the metal surface, which forms a protective film that shields the metal from the corrosive medium. mdpi.com This adsorption can proceed through different mechanisms, including physisorption, which involves electrostatic interactions, and chemisorption, which is characterized by the formation of covalent bonds. mdpi.comencyclopedia.pub

The adsorption process is governed by the electronic structure of the inhibitor molecule and the properties of the metal surface. The triazole ring, with its nitrogen heteroatoms and π-electrons, is central to the adsorption process, engaging in donor-acceptor interactions with the vacant d-orbitals of the metal atoms. mdpi.comencyclopedia.pub The adsorption of these inhibitors frequently conforms to established isotherm models, such as the Langmuir isotherm, which posits the formation of a monolayer of the inhibitor on the metal surface. researchgate.netnih.govrdd.edu.iq The strength of this adsorption is a critical determinant of the inhibition efficiency. Research on a theophylline (B1681296) derivative bearing a 1,2,3-triazole moiety has shown that for some substituted compounds, the adsorption process is a combination of physisorption and chemisorption, whereas for others, chemisorption is the predominant mechanism. nih.gov

Bioisosteric and Molecular Hybridization Principles in Chemical Design

Mimicry of Amide, Ester, and Carboxylic Acid Functionalities

The principle of bioisosterism, which involves the substitution of one functional group with another that possesses similar physical and chemical properties, is a fundamental strategy in contemporary drug design. researchgate.net The 1,2,3-triazole ring has been identified as a highly versatile bioisostere for several key functional groups, such as amides, esters, and carboxylic acids. researchgate.netunimore.itnih.gov This mimicry enables the modification of lead compounds to enhance their pharmacological profiles, including aspects like metabolic stability, bioavailability, and affinity for their biological targets. researchgate.net

Amide Bond Mimicry: The 1,2,3-triazole ring serves as an exceptional surrogate for the amide bond. unimore.itchimia.chacs.orgcambridgemedchemconsulting.com Specifically, the 1,4-disubstituted 1,2,3-triazole closely emulates the trans-amide bond in terms of its planarity, dipole moment, and capacity for hydrogen bonding. unimore.itnih.gov A significant benefit of this bioisosteric replacement is the superior stability of the triazole ring to enzymatic degradation when compared to the amide bond. chimia.ch This approach has been successfully applied in the creation of peptidomimetics and other drug candidates. chimia.ch

Ester and Carboxylic Acid Mimicry: The 1,2,3-triazole ring can also function as a bioisostere for ester and carboxylic acid groups. researchgate.netunimore.itnih.gov Replacing an ester group with a triazole can enhance a molecule's metabolic stability by preventing hydrolysis by esterase enzymes. sci-hub.se Although it is a less common application, N-substituted 4-hydroxy-1,2,3-triazoles have been explored as potential bioisosteres for carboxylic acids. unimore.itresearchgate.netnih.gov This substitution can alter the acidity of the molecule and affect its interactions with biological targets. unimore.it The adaptability of the 1,2,3-triazole ring as a bioisostere makes it an invaluable tool in the design of novel therapeutic agents. researchgate.net

| Functional Group | Bioisosteric Replacement | Key Advantages | References |

|---|---|---|---|

| Amide | 1,4-disubstituted 1,2,3-triazole | Enhanced metabolic stability, similar geometry and electronic properties | unimore.itchimia.chnih.gov |

| Ester | 1,2,3-triazole | Increased resistance to hydrolysis | unimore.itsci-hub.se |

| Carboxylic Acid | N-substituted 4-hydroxy-1,2,3-triazole | Modulation of acidity, potential for improved cell permeability | unimore.itresearchgate.netnih.gov |

Scaffold Utility in Privileged Structures for Chemical Libraries

The concept of "privileged structures" is central to modern medicinal chemistry, referring to molecular scaffolds that can bind to a range of different biological targets with high affinity. nih.gov This approach has proven to be a powerful strategy for the discovery of novel, biologically active molecules. The 1,2,3-triazole ring system, particularly the 1,4-disubstituted variant, is widely recognized as a privileged scaffold. nih.govnih.govresearchgate.netresearchgate.net Its utility in the construction of chemical libraries for drug discovery is underpinned by a unique combination of chemical and physical properties.

The 1,2,3-triazole core is an aromatic, five-membered heterocycle containing three nitrogen atoms. This structure imparts a high degree of stability, making it resistant to metabolic degradation, hydrolysis, and oxidation/reduction reactions. nih.gov The triazole ring possesses a significant dipole moment and the capacity to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. nih.govacs.org Furthermore, the 1,2,3-triazole moiety is considered a bioisostere of the amide bond, offering a more stable alternative in peptide-based drug candidates. researchgate.net

The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.org This reaction is highly efficient, regioselective, and tolerant of a wide array of functional groups, making it exceptionally well-suited for the rapid and parallel synthesis of large and diverse chemical libraries. researchgate.net This synthetic accessibility allows for the systematic exploration of the chemical space around the triazole core by varying the substituents at the 1- and 4-positions.

The incorporation of a methyl group at the 4-position of the 1H-1,2,3-triazole ring can significantly influence the molecule's properties and its utility as a privileged scaffold. The methyl group can affect the steric and electronic profile of the molecule, which in turn can modulate its binding affinity and selectivity for different biological targets. For instance, a study on 1,2,3-triazole derivatives as potential BuChE inhibitors showed that the position and nature of substituents on the triazole nucleus influenced the inhibitory activity. While a 2-methyl substitution led to a decrease in activity in one case, this highlights the importance of substituent placement in modulating biological outcomes. nih.gov

The synthesis of libraries of compounds based on the 4-methyl-1H-1,2,3-triazole scaffold allows for the exploration of structure-activity relationships (SAR). By systematically varying other substituents on the core structure, researchers can identify compounds with optimized potency and selectivity. For example, libraries of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids have been synthesized and utilized as starting materials for further derivatization to explore their anticancer activities. nih.gov

The following table provides examples of how the 4-methyl-1H-1,2,3-triazole scaffold has been incorporated into chemical libraries targeting various biological activities.

| Target/Application | General Structure/Modification | Key Findings/Observations |

| Anticancer Agents | 1-Aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives | Some compounds exhibited slight to moderate activity against various cancer cell lines, demonstrating the potential of this scaffold in oncology. nih.gov |

| Cholinesterase Inhibitors | 1,2,3-triazole nucleus with varied substitutions | The position of a methyl group was found to influence the inhibitory activity against BuChE, indicating its role in modulating target interaction. nih.gov |

| General Drug Discovery | 1,4-disubstituted 1,2,3-triazoles | The synthetic ease via click chemistry allows for the creation of large libraries for high-throughput screening against diverse biological targets. researchgate.netacs.org |

The utility of the 4-methyl-1H-1,2,3-triazole scaffold in privileged structures for chemical libraries lies in the foundational stability and favorable interaction profile of the triazole ring, combined with the modulating effect of the methyl group. The synthetic tractability of this scaffold enables the generation of diverse libraries of compounds for screening, facilitating the discovery of new lead compounds in drug development.